![molecular formula C9H6FNO2 B172278 8-Fluoroquinoline-2,4(1H,3H)-dione CAS No. 148356-14-3](/img/structure/B172278.png)
8-Fluoroquinoline-2,4(1H,3H)-dione
Overview
Description
8-Fluoroquinoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinolone family. This compound has been extensively studied due to its broad-spectrum antibacterial activity and its potential application in drug design.
Scientific Research Applications
Chemical Synthesis
8-Fluoroquinoline-2,4(1H,3H)-dione derivatives have been explored in various chemical synthesis processes. For instance, they react with triethyl phosphite to form products through Perkow reaction or transform into 4-ethoxyquinolin-2(1H)-one, with the fluorocarboxylate anion acting as the leaving group. This reaction is part of novel modifications of the Perkow reaction, a significant process in organic chemistry (Pomeisl et al., 2007). Similar reactions were reported with variations in the derivatives and reaction conditions, reiterating the role of fluorocarboxylate anion as a leaving group and the relevance of these compounds in advancing synthetic organic chemistry (Paleta et al., 2005).
Fluorescence and Chromatographic Analysis
8-Fluoroquinoline-2,4(1H,3H)-dione compounds have found applications in fluorescence and chromatographic analyses. Phanquinone, related to quinoline-2,4-diones, is used as a fluorogenic labeling reagent for amino acids in chromatography, allowing for efficient separation and detection, highlighting the compound's role in analytical chemistry (Gatti et al., 2002). This application is reiterated in other studies where phanquinone is used for the quality control of amino acids in pharmaceuticals, emphasizing the compound's significance in pharmaceutical analysis (Gatti et al., 2004).
Biological and Medicinal Applications
In the biological and medicinal context, 8-Fluoroquinoline-2,4(1H,3H)-dione derivatives are explored for their interactions with biological molecules. For instance, they are examined for their activities against bacterial strains and mycobacteria, indicating their potential as antibacterial agents (Oppegard et al., 2010), (Malik et al., 2011).
Fluorescent Probes and Imaging
8-Fluoroquinoline-2,4(1H,3H)-dione compounds are utilized in the development of fluorescent probes for detecting biological molecules. For example, a novel two-photon fluorescent probe based on naphthalimide and sulfoxide is designed for detecting 1, 4-dithiothreitol, showcasing the compound's role in biological and biochemical imaging (Sun et al., 2018).
Radiolabeling and Imaging Studies
Efficient methods for incorporating fluorine-18 into quinoline-5,8-diones are developed for positron emission tomography (PET) imaging studies, signifying the compound's utility in molecular imaging and diagnosis (Sachin et al., 2011).
properties
IUPAC Name |
8-fluoro-1H-quinoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKNQJKWUZYINN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C(=CC=C2)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471646 | |
Record name | 8-Fluoroquinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinoline-2,4(1H,3H)-dione | |
CAS RN |
148356-14-3 | |
Record name | 8-Fluoroquinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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